5-Bromo-2-oxoindoline-7-carboxylic acid
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Overview
Description
5-Bromo-2-oxoindoline-7-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a bromine atom and a carboxylic acid group in the structure of this compound makes it a valuable compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxoindoline-7-carboxylic acid typically involves the bromination of 2-oxoindoline-7-carboxylic acid. One common method is to react 2-oxoindoline-7-carboxylic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxoindoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as 2-oxoindoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced 2-oxoindoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-oxoindoline-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxoindoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-Oxoindoline-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromoindole-2-carboxylic acid: Similar structure but with variations in the position of functional groups.
7-Bromo-2-oxoindoline-5-carboxylic acid: Positional isomer with different chemical properties.
Uniqueness
5-Bromo-2-oxoindoline-7-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H6BrNO3 |
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Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-bromo-2-oxo-1,3-dihydroindole-7-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |
InChI Key |
JWICFDMWNMZPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C(=O)O)NC1=O |
Origin of Product |
United States |
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